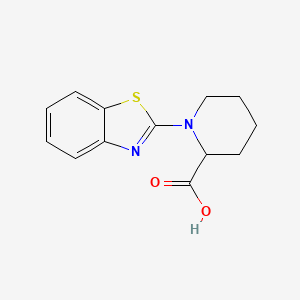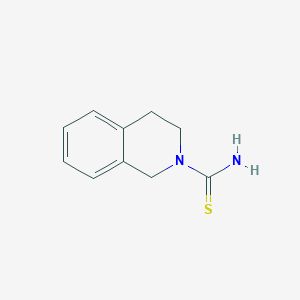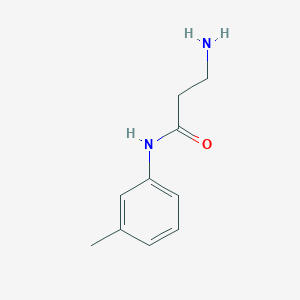![molecular formula C9H10ClNS B1284990 苯并[b]噻吩-2-甲胺盐酸盐 CAS No. 247570-04-3](/img/structure/B1284990.png)
苯并[b]噻吩-2-甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[b]thiophen-2-ylmethanamine hydrochloride is an organic compound with the molecular formula C9H9NS·HCl It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
科学研究应用
Benzo[b]thiophen-2-ylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用机制
Mode of Action
It’s worth noting that many amines interact with biological systems by binding to receptors or enzymes, altering their function and leading to changes in cellular processes .
Pharmacokinetics
Its relatively small size and lipophilic nature (Log Po/w (iLOGP): 1.84 ) suggest that it may distribute well into tissues. The compound’s metabolism and excretion patterns remain to be determined .
生化分析
Biochemical Properties
Benzo[b]thiophen-2-ylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity. The compound also interacts with fungal enzymes, making it a potential antifungal agent . Additionally, Benzo[b]thiophen-2-ylmethanamine hydrochloride has demonstrated antioxidant properties by interacting with reactive oxygen species and reducing oxidative stress .
Cellular Effects
Benzo[b]thiophen-2-ylmethanamine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes . Furthermore, Benzo[b]thiophen-2-ylmethanamine hydrochloride can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of Benzo[b]thiophen-2-ylmethanamine hydrochloride involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death . Additionally, Benzo[b]thiophen-2-ylmethanamine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[b]thiophen-2-ylmethanamine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzo[b]thiophen-2-ylmethanamine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Benzo[b]thiophen-2-ylmethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and antioxidant activities without causing significant toxicity . At higher doses, Benzo[b]thiophen-2-ylmethanamine hydrochloride can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
Benzo[b]thiophen-2-ylmethanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in bacterial and fungal metabolic pathways, leading to the accumulation of toxic metabolites and disruption of cellular homeostasis . Additionally, Benzo[b]thiophen-2-ylmethanamine hydrochloride can affect the levels of reactive oxygen species, contributing to its antioxidant properties .
Transport and Distribution
The transport and distribution of Benzo[b]thiophen-2-ylmethanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and efficacy .
Subcellular Localization
Benzo[b]thiophen-2-ylmethanamine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interaction with specific enzymes and proteins, thereby modulating its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-2-ylmethanamine hydrochloride typically involves the reaction of benzothiophene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of Benzo[b]thiophen-2-ylmethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve high purity.
化学反应分析
Types of Reactions
Benzo[b]thiophen-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiophene derivatives.
相似化合物的比较
Similar Compounds
2-Thiophenemethylamine: Another thiophene derivative with similar chemical properties.
Benzothiophene: The parent compound of Benzo[b]thiophen-2-ylmethanamine hydrochloride.
Thiophene: A simpler heterocyclic compound containing sulfur.
Uniqueness
Benzo[b]thiophen-2-ylmethanamine hydrochloride is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
CAS 编号 |
247570-04-3 |
|---|---|
分子式 |
C9H10ClNS |
分子量 |
199.70 g/mol |
IUPAC 名称 |
1-benzothiophen-2-ylmethylazanium;chloride |
InChI |
InChI=1S/C9H9NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5H,6,10H2;1H |
InChI 键 |
DGXQRMAGSLCKHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(S2)CN.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C(S2)C[NH3+].[Cl-] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)




![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)
